Product packaging for 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one(Cat. No.:CAS No. 61751-46-0)

2-Ethoxy-5-ethynylpyrimidin-4(3H)-one

Cat. No.: B12916717
CAS No.: 61751-46-0
M. Wt: 164.16 g/mol
InChI Key: HROMQVCYKPZAHU-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry. Among these, nitrogen-containing heterocycles are particularly prominent in biologically active molecules. semanticscholar.org The pyrimidine (B1678525) ring system, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a classic example of a "privileged scaffold". semanticscholar.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a wide array of therapeutic agents. semanticscholar.org The pyrimidine core is a key constituent of essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids (DNA and RNA). semanticscholar.orgsemanticscholar.org Its presence in nature has inspired chemists to explore synthetic pyrimidine derivatives for therapeutic purposes. semanticscholar.org

Significance of the Pyrimidine Core in Bioactive Molecules

The pyrimidine nucleus is a cornerstone in the design of numerous drugs due to its ability to engage in various biological interactions. semanticscholar.org Its derivatives are known to exhibit a vast spectrum of pharmacological activities. nih.gov The structural versatility of the pyrimidine ring allows for modifications that can fine-tune a molecule's therapeutic properties, leading to agents with enhanced efficacy and selectivity. semanticscholar.org

Many established therapeutic agents are built upon a pyrimidine scaffold. For instance, in anticancer therapy, 5-fluorouracil (B62378) functions by interfering with nucleic acid synthesis. semanticscholar.org In antiviral treatments, zidovudine, an analogue of thymidine, is a critical drug for managing HIV. semanticscholar.org The pyrimidine framework is also central to antimicrobial drugs like trimethoprim, which acts as an antifolate agent. semanticscholar.org The widespread success of these and other pyrimidine-based drugs underscores the scaffold's importance in drug discovery and development. mdpi.com

Table 1: Examples of Bioactive Molecules Containing a Pyrimidine Core

Drug Name Therapeutic Area Mechanism of Action (Simplified)
5-Fluorouracil Anticancer Inhibits thymidylate synthase, disrupting DNA synthesis. semanticscholar.orgmdpi.com
Zidovudine (AZT) Antiviral (HIV) Inhibits reverse transcriptase, preventing viral replication. semanticscholar.org
Trimethoprim Antimicrobial Inhibits dihydrofolate reductase, blocking folic acid synthesis in bacteria. semanticscholar.org
Imatinib Anticancer A tyrosine kinase inhibitor used to treat certain types of cancer. nih.gov

Unique Structural Features of 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one

The specific arrangement of functional groups in this compound imparts a unique chemical character that is highly advantageous for synthetic and medicinal chemistry applications.

The ethynyl (B1212043) group (–C≡CH) is a powerful and versatile functional group in modern organic synthesis and drug design. sci-hub.seacs.org As a terminal alkyne, it serves as a "synthetic handle," most notably for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This allows for the efficient and specific covalent linking of the pyrimidine scaffold to other molecules, facilitating the creation of complex molecular architectures and bioconjugates. nih.govacs.org

Beyond its role in synthesis, the ethynyl group itself contributes to the biological activity of a molecule. sci-hub.se Its linear, rigid geometry can act as a spacer, positioning other parts of the molecule for optimal interaction with a biological target. sci-hub.se The electron-rich π-system of the alkyne can participate in non-covalent interactions, and the terminal proton is weakly acidic. sci-hub.se The ethynyl group has been incorporated into a wide range of approved drugs and clinical candidates, targeting enzymes like tyrosine kinases and HIV reverse transcriptase. nih.govacs.org

Table 2: Properties and Roles of the Ethynyl Group in Medicinal Chemistry

Property Description Significance
Reactivity Participates in "click" chemistry and other addition reactions. Acts as a versatile synthetic handle for creating complex molecules. nih.gov
Geometry Linear and rigid (180° bond angle). sci-hub.se Functions as a rigid spacer or linker within a molecule. sci-hub.se
Electronic Nature Electron-rich π-system. sci-hub.se Can engage in π-stacking and other non-covalent interactions with biological targets. sci-hub.se
Acidity The terminal hydrogen is a weak Brønsted acid (pKa ~25). sci-hub.se Can act as a hydrogen bond donor. sci-hub.se

| Bioisosterism | Can act as a bioisostere for various groups, including phenyl, cyano, and iodo. sci-hub.se | Allows for molecular modification to improve potency or pharmacokinetic properties. sci-hub.se |

The ethoxy group (–O–CH₂CH₃) at the 2-position of the pyrimidine ring plays a crucial role in modulating the molecule's physicochemical properties. The presence of this alkoxy group can influence solubility, lipophilicity, and metabolic stability. By modifying these properties, the ethoxy group can affect how the molecule is absorbed, distributed, metabolized, and excreted (ADME), which are critical parameters in drug development.

Furthermore, the ethoxy group can directly influence the molecule's interaction with its biological target. The oxygen atom can act as a hydrogen bond acceptor, while the ethyl chain can engage in van der Waals interactions within a protein's binding pocket. The placement and nature of alkoxy groups on a heterocyclic scaffold are common strategies in medicinal chemistry to optimize a compound's potency and pharmacokinetic profile. nih.gov

The pyrimidin-4(3H)-one core of the molecule can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The pyrimidin-4(3H)-one structure, also known as a 4-pyrimidone, is a lactam and can undergo tautomerization to its lactim form, 2-ethoxy-5-ethynylpyrimidin-4-ol. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B12916717 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one CAS No. 61751-46-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61751-46-0

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethoxy-5-ethynyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H8N2O2/c1-3-6-5-9-8(12-4-2)10-7(6)11/h1,5H,4H2,2H3,(H,9,10,11)

InChI Key

HROMQVCYKPZAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=O)N1)C#C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 5 Ethynylpyrimidin 4 3h One

Synthetic Routes for Pyrimidinone Ring Formation

The formation of the central pyrimidinone ring is a fundamental step in the synthesis of 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one. This is typically achieved through cyclocondensation reactions, a powerful class of reactions in heterocyclic chemistry.

Cyclocondensation Reactions in Pyrimidine (B1678525) Synthesis

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from two or more acyclic precursors. These reactions often rely on the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately functionalized starting materials.

A common strategy involves the reaction of β-ketoesters with amidines, which can be promoted by either acid or base catalysis. wikipedia.org Multicomponent reactions, where three or more starting materials react in a single pot to form the pyrimidine core, offer an efficient and atom-economical alternative. researchgate.net For instance, the Biginelli reaction, a well-known multicomponent reaction, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone, which can be subsequently oxidized to the corresponding pyrimidinone. While not directly producing the target structure, these fundamental principles underpin the more specific strategies for constructing the desired 2-ethoxypyrimidin-4(3H)-one core.

Strategies for Constructing the 2-Ethoxypyrimidin-4(3H)-one Core

The construction of the 2-ethoxypyrimidin-4(3H)-one core requires the careful selection of precursors that will result in the desired ethoxy group at the C-2 position and a carbonyl group at the C-4 position. One plausible and efficient method involves the cyclocondensation of an O-alkylisourea, specifically O-ethylisourea, with a suitable three-carbon synthon.

A convenient one-pot method for the synthesis of analogous 4-pyrimidone-2-thioethers utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. wikipedia.org This approach can be adapted for the synthesis of 2-alkoxypyrimidin-4-ones by using the corresponding O-alkylisoureas. In this adapted synthesis, the O-ethylisourea would react with a β-ketoester in a base-mediated condensation to form an intermediate, which then undergoes an acid-mediated dehydration and aromatization to yield the 2-ethoxypyrimidin-4-one core.

Another potential precursor for the pyrimidinone ring is ethyl 3-ethoxy-3-iminopropanoate hydrochloride. organic-chemistry.orgnih.govnih.govresearchgate.net This compound, which can be synthesized via the Pinner reaction from ethyl cyanoacetate (B8463686) and ethanol (B145695), contains the necessary C-N-C backbone and the ethoxy group precursor. organic-chemistry.org Cyclocondensation of this imino ether hydrochloride with an appropriate reagent, such as an isocyanate, could lead to the formation of the desired 2-ethoxypyrimidin-4(3H)-one ring system.

Introduction of the Ethynyl (B1212043) Group at C-5

With the 2-ethoxypyrimidin-4(3H)-one core in hand, the next critical step is the introduction of the ethynyl group at the C-5 position. This is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling.

To perform this coupling, the C-5 position of the pyrimidinone must first be functionalized with a suitable leaving group, typically a halogen such as bromine or iodine. This can be accomplished through electrophilic halogenation of the pyrimidinone ring. For instance, C-5 iodination of pyrimidine nucleotides has been shown to be highly regioselective. rsc.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nih.govresearchgate.net

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Meanwhile, in the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

In the context of synthesizing this compound, a 5-halo-2-ethoxypyrimidin-4(3H)-one would be reacted with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt (e.g., CuI), and a base like triethylamine. wikipedia.orgnih.gov The use of a silyl-protected alkyne is common to prevent self-coupling of the terminal alkyne, and the silyl (B83357) group can be easily removed in a subsequent step.

The table below summarizes typical conditions for Sonogashira coupling reactions involving pyrimidine derivatives.

SubstrateAlkynePalladium CatalystCopper Co-catalystBaseSolventYield (%)Reference
5-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineTHFGood wikipedia.org
5-Iodouracil NucleosideTerminal AlkynePd(PPh₃)₄CuITriethylamineDMFHigh
5-Bromopyrimidine derivativeVarious terminal alkynesPd(OAc)₂/XPhos-Cs₂CO₃DioxaneModerate to High

Alternative Ethynylation Protocols for Pyrimidine Systems

While the Sonogashira coupling is the most prevalent method for the ethynylation of pyrimidines, alternative protocols exist. One such approach is the use of organometallic reagents other than copper acetylides. For instance, alkynyl Grignard or organozinc reagents can be coupled with halo-pyrimidines in the presence of a palladium catalyst.

Another emerging strategy is the direct C-H ethynylation of pyrimidines. This method avoids the pre-functionalization of the C-5 position with a halogen, making it a more atom-economical approach. These reactions are often catalyzed by transition metals like palladium or rhodium and may require a directing group to achieve regioselectivity. nih.gov While still a developing area, C-H activation represents a promising future direction for the synthesis of compounds like this compound.

Regioselective Ethoxy Group Incorporation

The regioselective introduction of the ethoxy group at the C-2 position is a crucial aspect of the synthesis. As mentioned in section 2.1.2, one of the most direct ways to achieve this is by incorporating the ethoxy group into one of the starting materials for the cyclocondensation reaction, such as O-ethylisourea.

An alternative strategy involves the synthesis of a pyrimidinone with a suitable leaving group at the C-2 position, which is then displaced by an ethoxide. A common precursor for this approach is a 2-chloropyrimidin-4(3H)-one. The 2-chloro derivative can be synthesized and subsequently reacted with sodium ethoxide in ethanol to yield the desired 2-ethoxypyrimidin-4(3H)-one.

Another potential route starts from a 2-mercaptopyrimidin-4(3H)-one. The mercapto group can be converted to a more reactive leaving group, such as a methylthio or sulfonyl group, which can then be displaced by ethoxide. This two-step process provides another avenue for the regioselective incorporation of the ethoxy group at the C-2 position.

Alkylation Approaches to Form the 2-Ethoxy Moiety

One common strategy involves the S-alkylation of a 2-thiouracil (B1096) precursor with an ethyl halide, followed by subsequent chemical manipulations. For instance, the reaction of a 2-mercaptopyrimidine (B73435) derivative with ethyl iodide can yield the corresponding 2-ethylthio intermediate. tandfonline.com While this method introduces an ethyl group at the 2-position, further steps would be required to convert the thioether to an ether.

A more direct approach is the O-alkylation of a 2-hydroxypyrimidin-4(3H)-one or its tautomeric equivalent. The reaction of the sodium salt of a 2-hydroxypyrimidine (B189755) with an ethylating agent, such as ethyl iodide or diethyl sulfate, can provide the desired 2-ethoxy derivative. The regioselectivity of this alkylation (N- vs. O-alkylation) can be influenced by factors such as the solvent, base, and the nature of the alkylating agent. researchgate.netsciforum.net

PrecursorReagentProductReference
2-Thiouracil derivativeEthyl iodide2-(Ethylthio)pyrimidin-4(3H)-one derivative mdpi.com
2-Hydroxypyrimidin-4(3H)-oneEthyl iodide / Base2-Ethoxypyrimidin-4(3H)-one mdpi.com

Derivatization Strategies at the Ethynyl Moiety

The ethynyl group at the 5-position of the pyrimidinone ring is a key functional handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Huisgen Cycloaddition (Click Chemistry) for Triazole Formation

The terminal alkyne functionality of this compound makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction with azides to form 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, often catalyzed by copper(I) salts, is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (favoring the 1,4-disubstituted triazole), and mild reaction conditions. nih.gov The resulting triazole-linked pyrimidinones (B12756618) have potential applications in various fields, including the development of novel therapeutic agents and functional materials. The reaction of 5-ethynyl-2'-deoxyuridine, a structurally related compound, with azides via click chemistry is a well-established method for labeling newly synthesized DNA. nih.govnih.govyoutube.com

AlkyneAzideCatalystProductReference
PhenylacetyleneBenzyl azideCu(I)1-Benzyl-4-phenyl-1H-1,2,3-triazole wikipedia.org
5-Ethynyl-2'-deoxyuridineAzido-fluorophoreCu(I)Labeled DNA nih.gov

Other Acetylene-Based Transformations

Beyond cycloadditions, the ethynyl group can participate in a range of other carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of substituted alkynes. wikipedia.orgyoutube.comlibretexts.orgnih.gov This reaction could be employed to couple this compound with various aryl or vinyl halides, leading to a diverse library of derivatives. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

AlkyneHalideCatalyst SystemProductReference
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuI, Et₃NDiphenylacetylene libretexts.org
Terminal AlkyneAryl BromidePdCl₂(PPh₃)₂, CuI, AmineAryl-substituted alkyne wikipedia.org

Modifications of the Pyrimidinone Ring System

The pyrimidinone ring itself offers opportunities for further functionalization, allowing for the fine-tuning of the molecule's properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the pyrimidinone ring can be subjected to alkylation and acylation reactions. N-alkylation of the pyrimidinone nitrogen can be achieved using various alkylating agents in the presence of a base. organic-chemistry.orggoogle.comchemrxiv.org The regioselectivity of this reaction can be influenced by the reaction conditions and the substituents on the pyrimidine ring. researchgate.netsciforum.net Similarly, N-acylation can be accomplished using acyl halides or anhydrides to introduce an acyl group onto the ring nitrogen, a reaction that can be influenced by the steric bulk of the reagents. rsc.org

SubstrateReagentProduct TypeReference
2-PyridoneBenzyl bromide / BaseN-Benzyl-2-pyridone researchgate.net
2-AminopyrimidineAcyl chlorideN-Acyl-2-aminopyrimidine rsc.org

Functionalization at Other Positions of the Pyrimidine Ring

The pyrimidine ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the nitrogen atoms can make the ring less reactive than benzene. mdpi.comchegg.com Halogenation, such as bromination or chlorination, can be achieved using halogenating agents, often in the presence of a catalyst. google.commasterorganicchemistry.comlibretexts.org For instance, the halogenation of 2-aminopyrimidines is a known transformation. google.com Sulfonation of aromatic rings can be achieved with fuming sulfuric acid. libretexts.orgmasterorganicchemistry.com These reactions provide a means to introduce additional functional groups onto the pyrimidine core, further expanding the chemical space accessible from this compound.

SubstrateReagentProduct TypeReference
BenzeneBr₂ / FeBr₃Bromobenzene lumenlearning.com
2-AminopyrimidineCl₂ / CaCO₃2-Amino-5-chloropyrimidine google.com
BenzeneH₂SO₄ / SO₃Benzenesulfonic acid libretexts.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthesis of a precisely substituted molecule like this compound is critically dependent on controlling the chemo-, regio-, and stereoselectivity at each synthetic step.

Regioselectivity

Regioselectivity, the control of the orientation of chemical bond formation, is paramount during the construction of the pyrimidinone ring and its subsequent functionalization.

Pyrimidine Ring Formation: The formation of the 2,4,5-substituted pyrimidinone core requires a regioselective cyclocondensation reaction. A common strategy involves reacting a 1,3-dicarbonyl compound (or equivalent) with a urea derivative. To obtain the desired 2-ethoxy-4-oxo substitution pattern, O-ethylisourea would be the ideal condensing partner for a C3 synthon, such as an ester of 2-formyl-3-halo-propionic acid. The reaction must be controlled to ensure the O-ethylisourea nitrogen atoms attack the correct electrophilic centers of the C3 fragment to prevent the formation of isomeric products. A simple and regioselectively controlled method for preparing regioisomers of substituted pyrimidin-2(1H)-ones has been described, highlighting that the choice of precursors, such as nonsymmetric ureas or isothioureas, can direct the synthesis to a single desired isomer in high yields. nih.gov The use of aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in similar heterocyclic syntheses compared to protic solvents. organic-chemistry.org

C5-Halogenation: Prior to the introduction of the ethynyl group via Sonogashira coupling, the C5 position must be functionalized with a halide (typically bromine or iodine). This halogenation is regioselective for the C5 position, which is electronically activated by the flanking electron-donating ethoxy group at C2 and the electron-withdrawing carbonyl group at C4.

Chemoselectivity

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. This is best exemplified by the Sonogashira cross-coupling step.

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. nih.govlibretexts.org In the proposed synthesis of this compound from its 5-halo precursor, the palladium/copper catalytic system must chemoselectively activate the carbon-halogen bond at the C5 position without reacting with other potentially reactive sites on the molecule, such as the N-H bond or the C-O bond of the ethoxy group. The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high selectivity and yield. For instance, an innovative synthetic approach toward 5-ethynyl-4-arylpyrimidines was developed involving a palladium-catalyzed Sonogashira cross-coupling reaction as a key step. researchgate.net

Stereoselectivity

Stereoselectivity, the preferential formation of one stereoisomer over another, is less of a concern for the synthesis of the core structure of this compound. The pyrimidinone ring is aromatic and planar, and the ethoxy and ethynyl substituents are achiral. Therefore, the primary synthetic route does not generate any new stereocenters. However, it is a critical consideration in many modern synthetic methodologies, such as multicomponent reactions that can create multiple stereocenters in a single step. mdpi.com Should any chiral substituents be present on the starting materials or be introduced during the synthesis, controlling the stereochemical outcome would become a significant objective. For the specific target compound, the focus remains firmly on regiochemical and chemochemical control.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Both the pyrimidine ring synthesis and the subsequent Sonogashira coupling can be optimized for sustainability.

Microwave-Assisted Synthesis

A key green technique is the use of microwave irradiation, which often leads to dramatically reduced reaction times, increased yields, and enhanced product purities compared to conventional heating. libretexts.org This method has been successfully applied to the synthesis of various pyrimidine derivatives. tandfonline.comresearchgate.netresearchgate.netnih.gov For the formation of the pyrimidinone ring, a microwave-assisted Biginelli-type reaction could offer a rapid and efficient route, often under solvent-free or greener solvent conditions. tandfonline.comresearchgate.net Similarly, the Sonogashira coupling step can be accelerated by microwave heating, reducing energy consumption and potentially allowing for lower catalyst loadings.

Greener Solvents and Catalysts

The choice of solvent and catalyst is a cornerstone of green synthesis.

Solvents: Traditional Sonogashira reactions frequently employ toxic, high-boiling point aprotic solvents like N,N-dimethylformamide (DMF). acs.org Significant research has focused on replacing these with environmentally benign alternatives. acs.org Protocols have been developed for Sonogashira couplings in greener media such as water, ethanol, or bio-based solvents. organic-chemistry.orgacs.org The use of an acetonitrile/water azeotrope has also been reported as an easily recoverable and safer reaction medium. acs.org

Catalysis: From a green chemistry perspective, minimizing or eliminating the use of toxic metals is highly desirable. While palladium is a highly efficient catalyst, efforts are directed towards developing copper-free Sonogashira protocols to avoid the use of the often more toxic copper co-catalyst. nih.gov Furthermore, the development of heterogeneous, recyclable catalysts is a major goal. Using a palladium catalyst supported on a solid matrix, such as silica (B1680970) or a polymer, allows for easy separation of the catalyst from the reaction mixture, preventing product contamination and enabling the catalyst to be reused across multiple cycles. acs.org Palladium-free Sonogashira couplings using copper catalysts with environmentally friendly ligands like amino acids have also been explored. nih.gov

By integrating these green principles, the synthesis of this compound can be redesigned to be more efficient, safer, and more sustainable, aligning with the modern imperatives of chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one, ¹H NMR and ¹³C NMR would provide critical information about its precise structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The ethynyl (B1212043) proton (C≡C-H) would likely appear as a sharp singlet. The pyrimidinone ring has a proton at the 6-position, which would also produce a singlet, and an N-H proton, whose chemical shift can be broad and variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethoxy) 1.3 - 1.5 Triplet
CH₂ (ethoxy) 4.3 - 4.6 Quartet
C≡C-H (ethynyl) 3.0 - 3.5 Singlet
C₆-H (pyrimidinone) 7.5 - 8.0 Singlet

Note: These are predicted values based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The pyrimidinone ring is expected to show four distinct signals, including the carbonyl carbon (C=O) at a significantly downfield shift. The two carbons of the ethynyl group would have characteristic shifts in the mid-range of the spectrum. The ethoxy group would contribute two signals for its methyl and methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (C₄) 160 - 170
C-O (C₂) 155 - 165
C-H (C₆) 140 - 150
C-C≡CH (C₅) 95 - 105
-C≡CH 80 - 90
≡C-H 75 - 85
O-CH₂ 60 - 70

Note: These are predicted values based on typical chemical shifts for similar functional groups.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear correlation between the methyl and methylene protons of the ethoxy group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. This would definitively link the proton signals for the ethoxy group, the ethynyl proton, and the C₆-H to their respective carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₈N₂O₂. The exact mass calculated for this formula would be compared to the experimentally measured value to confirm the compound's identity with high confidence.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways could include:

Loss of an ethylene molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement.

Cleavage of the ethyl group from the ether linkage.

Loss of carbon monoxide (CO) from the pyrimidinone ring.

Fissions of the pyrimidinone ring itself.

Analysis of these fragmentation patterns would help to piece together the structure of the molecule and corroborate the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the pyrimidinone core, the ethoxy group, and the terminal ethynyl substituent.

The pyrimidinone ring itself gives rise to distinct vibrations. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the range of 1699-1620 cm⁻¹ for pyrimidine (B1678525) derivatives researchgate.net. The N-H stretching vibration of the lactam group is expected to appear as a band in the region of 3445–3207 cm⁻¹ nih.gov. Furthermore, C=N stretching within the aromatic ring can be identified between 1575-1525 cm⁻¹ researchgate.net.

The terminal alkyne (ethynyl) group provides two highly characteristic signals. The stretching vibration of the sp-hybridized C-H bond (≡C-H) typically appears as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch, while sometimes weak, is expected in the 2260-2100 cm⁻¹ region. The presence of the ethoxy group (-O-CH₂CH₃) is confirmed by C-H stretching vibrations of the aliphatic methyl and methylene groups, usually found between 2975-2878 cm⁻¹, and the characteristic C-O-C (ether) stretching bands, which typically appear in the 1300-1000 cm⁻¹ region of the spectrum nih.govajol.info.

The compilation of these expected vibrational frequencies provides a spectral fingerprint for this compound, allowing for its unambiguous identification.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Terminal Alkyne (C≡C-H)C-H Stretch~3300
Lactam (N-H)N-H Stretch3445 - 3207 nih.gov
Alkyl (C-H)C-H Stretch2975 - 2878 nih.govajol.info
Alkyne (C≡C)C≡C Stretch2260 - 2100
Carbonyl (C=O)C=O Stretch1699 - 1620 researchgate.net
Aromatic RingC=N Stretch1575 - 1525 researchgate.net
Ether (C-O-C)C-O Stretch1300 - 1000

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid nih.gov. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry. For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation.

While specific crystallographic data for this compound are not publicly available, the technique would reveal critical structural information. It would confirm the planarity of the pyrimidinone ring and determine the orientation of the ethoxy and ethynyl substituents relative to the ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the lactam N-H donor and the carbonyl C=O acceptor, which dictate the supramolecular architecture researchgate.net. The structural data obtained from such an analysis are vital for understanding structure-activity relationships and for computational studies like molecular docking nih.govresearchgate.net.

Should a crystallographic analysis be performed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below, including the crystal system, space group, and unit cell dimensions.

Crystallographic ParameterDescriptionExample Data
Crystal SystemThe crystal family (e.g., Monoclinic, Triclinic).Monoclinic mdpi.com
Space GroupThe symmetry group of the crystal.P2₁/c nih.gov
a, b, c (Å)The lengths of the unit cell axes.a = 5.93 Å, b = 10.97 Å, c = 14.80 Å mdpi.com
α, β, γ (°)The angles of the unit cell.α = 90°, β = 98.62°, γ = 90° mdpi.com
Volume (ų)The volume of the unit cell.900.07 mdpi.com
ZThe number of molecules per unit cell.4 nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method serves as a crucial check for purity and provides experimental evidence to support the proposed molecular formula. For this compound, the molecular formula is C₈H₈N₂O₂.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. The experimentally determined "Found" values are then compared to these "Calculated" values. For a pure sample, the found percentages should agree closely with the calculated percentages, typically within a margin of ±0.4%. This agreement provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities. The data for pyrimidine derivatives are typically presented as shown below ajol.infomdpi.com.

ElementCalculated (%) for C₈H₈N₂O₂Found (%) (Representative)
Carbon (C)58.5358.61
Hydrogen (H)4.914.88
Nitrogen (N)17.0717.01

Structure Activity Relationship Sar Studies of 2 Ethoxy 5 Ethynylpyrimidin 4 3h One Derivatives

Rational Design and Lead Optimization Principles

The journey from a promising "hit" compound to a viable drug candidate is a meticulous process of lead optimization. biobide.com This process aims to enhance a compound's desirable properties, such as potency and metabolic stability, while minimizing any undesirable characteristics. acs.orgcriver.com For pyrimidinone derivatives, rational design strategies often involve systematic modifications at various positions of the pyrimidine (B1678525) core to probe the chemical space and understand the SAR. acs.org

Key principles in the rational design and lead optimization of pyrimidinone derivatives include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design ligands that fit precisely into the binding site. nih.govacs.org

Physicochemical Property-Based Optimization: This involves modifying the compound to improve properties like solubility, permeability, and metabolic stability. nih.gov

Conformational Restriction: This strategy involves rigidifying the molecule to reduce the entropic penalty upon binding to the target, which can enhance potency and selectivity. acs.org This approach also allows for the exploration of novel chemical spaces. acs.org

Impact of Substituent Variation on In Vitro Biological Potency

The nature and position of substituents on the pyrimidinone ring system have a profound impact on the in vitro biological potency of the resulting derivatives. Systematic variation of these substituents is a cornerstone of SAR studies, providing critical insights into the structural requirements for optimal activity.

For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, compounds bearing a 4-bromophenyl or a 2-hydroxyphenyl substituent showed the highest sensitivity against E. coli and Pseudomonas aeruginosa, respectively. asianpharmtech.com This highlights the significant influence of the electronic and steric properties of the substituent on antibacterial activity. Another study on pyrazolo[3,4-d]pyrimidin-4-ones found that a trifluoromethyl group at the 8-position of a linked quinoline (B57606) ring led to maximum antibacterial activity against Staphylococcus aureus. asianpharmtech.com

The introduction of different functional groups can drastically alter the biological profile. For instance, the presence of electron-withdrawing groups at the meta-position of a phenyl ring attached to a thieno[2,3-d]pyrimidinone scaffold was found to be crucial for potent antibacterial activity against K. pneumonia. sci-hub.se

The following table summarizes the impact of various substituents on the in vitro potency of different pyrimidinone-based scaffolds:

ScaffoldSubstituentPositionBiological ActivityReference
Pyrazolo[3,4-d]pyrimidine4-Bromophenyl-High sensitivity against E. coli asianpharmtech.com
Pyrazolo[3,4-d]pyrimidine2-Hydroxyphenyl-High sensitivity against P. aeruginosa asianpharmtech.com
Pyrazolo[3,4-d]pyrimidin-4-oneTrifluoromethyl8 (on quinoline)Maximum antibacterial activity against S. aureus asianpharmtech.com
Thieno[2,3-d]pyrimidinoneElectron-withdrawing groupmeta (on phenyl)Potent antibacterial activity against K. pneumonia sci-hub.se

These examples underscore the importance of systematic substituent variation in fine-tuning the biological activity of pyrimidinone derivatives.

Positional Effects of Derivatization on In Vitro Activity Profiles

The specific position of a substituent on the pyrimidinone core is as critical as the nature of the substituent itself. Shifting a functional group from one position to another can lead to significant changes in biological activity, likely due to altered interactions with the target protein.

A study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a putative ERK1/2 inhibitor, demonstrated this principle effectively. nih.gov When the ethoxy group was moved from the 4-position to the 2-position on the phenyl ring, the resulting analogue showed significantly improved functional activities in inhibiting cell proliferation and inducing apoptosis in human leukemia U937 cells. nih.gov This suggests that the 2-position is more favorable for interaction with the target enzyme.

In the context of aminopyrimidine-based kinase inhibitors, derivatization at the R1 (4-position) and R2 (2-position) of the pyrimidine ring resulted in compounds with varying kinase inhibition profiles. nih.gov Specifically, incorporating a sulfonamide-bearing side chain at the 4-position and a substituted pyrazole (B372694) at the 2-position led to aminopyrimidines with narrower inhibition profiles, indicating enhanced selectivity. nih.gov The presence of an ortho-methyl group on the pyrazole ring further contributed to this improved selectivity. nih.gov

These findings highlight that positional isomerization is a powerful tool in lead optimization to enhance potency and selectivity.

Conformational Analysis in Relation to Receptor Binding or Enzyme Interaction

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is required for optimal binding.

In the development of mTOR inhibitors, a conformational restriction strategy was employed to create pyrimido-pyrrolo-oxazine derivatives. acs.org This rigidification of the scaffold aimed to minimize the loss of entropy upon binding. acs.org Computational modeling studies, using the crystal structure of the PI103-mTOR complex, were performed to understand the binding modes of these conformationally restricted compounds. acs.org The higher mTOR potency of compounds with an unrestricted morpholine (B109124) at the 4-position of the pyrimidine core was attributed to a potential interaction between a pyrimidine core nitrogen and a structured water molecule within the binding site. acs.org

Furthermore, the stereochemistry of these rigid analogues played a significant role in their activity and selectivity. The (R)-enantiomer of one regioisomer pair displayed a stronger affinity for mTOR and an 18-fold selectivity over PI3Kα, while the (S)-enantiomer was a dual mTOR/PI3Kα inhibitor. acs.org This difference in activity was attributed to the different orientation of the morpholine group due to the rigid scaffold. acs.org

Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety have also been explored to restrict the conformation, which can influence their antiviral activity. nih.gov These studies emphasize that a deep understanding of the conformational preferences of a ligand is essential for designing potent and selective inhibitors.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known target structure, ligand-based drug design methods, such as pharmacophore modeling, become invaluable. youtube.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. youtube.comijpsr.com

Pharmacophore models can be generated from a set of active compounds and then used to screen large compound libraries to identify novel molecules with the potential for similar activity. mdpi.comnih.gov For instance, a pharmacophore model for pyridine-pyrimidine analogs as MER tyrosine kinase inhibitors was developed, highlighting the importance of positively ionizable groups and a ring structure for activity. ijpsr.com This model was then used for database screening to discover new inhibitor scaffolds. ijpsr.com

The process of pharmacophore modeling generally involves:

Feature Identification: Identifying the key chemical features common to a series of active molecules. youtube.com

Model Generation: Creating a 3D model that represents the spatial arrangement of these features. youtube.com

Model Validation: Validating the model's ability to distinguish between active and inactive compounds. youtube.com

Virtual Screening: Using the validated model to search for new compounds in chemical databases. nih.gov

This approach has been successfully applied to various targets, including the identification of potential inhibitors for Plasmodium falciparum 5-aminolevulinate synthase. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural properties of molecules lead to corresponding changes in their biological activities. nih.govresearchgate.net

QSAR models are built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to correlate molecular descriptors with observed biological activity. nih.gov These descriptors can represent various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. mdpi.com

Several QSAR studies have been conducted on pyrimidine derivatives to predict their activity against various targets. For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors for cancer treatment used MLR and ANN models, with the ANN model showing higher predictive power. nih.gov Another study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors revealed the importance of autocorrelated descriptors in enzyme inhibition. acs.org The resulting QSAR model showed good statistical validation, indicating its predictive capability. acs.org

A well-validated QSAR model can be used to:

Predict the biological activity of newly designed compounds. nih.gov

Provide insights into the structural features that are important for activity. nih.gov

Guide the design of more potent analogs.

For a QSAR model to be reliable, it must be rigorously validated using both internal and external validation techniques to ensure its robustness and predictive power. researchgate.netmdpi.com

Mechanistic Investigations of in Vitro Biological Activities

Enzyme Inhibition Studies

No specific enzyme targets or inhibition profiles for 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one have been reported in the reviewed literature. Research on structurally related pyrimidine (B1678525) and thienopyrimidine analogs has indicated potential inhibitory activity against various kinases, such as Src kinase and 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.govnih.gov However, these findings cannot be directly extrapolated to the subject compound.

There is currently no available data on the kinetic characterization of enzyme inhibition by this compound. Information regarding its inhibition constant (Kᵢ) or the specific mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is not present in the public research domain.

Details concerning whether this compound acts as a reversible or irreversible inhibitor of any enzyme are not available.

Receptor Modulation and Binding Affinity Assays (In Vitro)

No in vitro studies detailing the receptor modulation or binding affinity of this compound have been identified.

Cellular Pathway Modulation (In Vitro)

Specific in vitro anti-proliferative data for this compound is not available. Studies on various other pyrimidine derivatives have demonstrated anti-proliferative effects against a range of cancer cell lines. mdpi.comnih.govnih.govresearchgate.netmdpi.com For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have shown activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov

Table 1: Summary of In Vitro Biological Activity Data for this compound

Activity Type Target/Assay Result
Enzyme InhibitionNot AvailableNo Data
Receptor BindingNot AvailableNo Data
Anti-proliferativeNot AvailableNo Data

Induction of Apoptosis in Cell Lines (In Vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism for many therapeutic agents, particularly in oncology. While direct studies on the apoptotic effects of this compound are not extensively available in the public domain, the broader class of pyrimidinone derivatives has demonstrated significant pro-apoptotic activity in various cancer cell lines. researchgate.netlookchem.com Research on related compounds suggests that pyrimidinones (B12756618) can trigger apoptotic pathways, leading to the elimination of malignant cells. researchgate.net

For instance, studies on other pyrimidinone derivatives have shown they can induce apoptosis in colon and breast cancer cell lines. researchgate.netnih.gov The process is often characterized by morphological changes, DNA fragmentation, and the activation of key effector proteins. To investigate the potential of this compound to induce apoptosis, a typical in vitro study would involve treating specific cancer cell lines with the compound and measuring apoptotic markers.

A hypothetical study could involve treating a human breast cancer cell line (MCF-7) with this compound and assessing apoptosis using an Annexin V-FITC/Propidium Iodide (PI) assay analyzed by flow cytometry. The results might be presented as follows:

Table 1: Illustrative Data on Apoptosis Induction in MCF-7 Cells by this compound This data is hypothetical and for illustrative purposes only.

Treatment Group Concentration (µM) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) Total Apoptotic Cells (%)
Control 0 2.1 1.5 3.6
Compound 10 15.4 5.2 20.6
Compound 25 28.9 10.8 39.7
Compound 50 45.6 18.3 63.9

Modulation of Intracellular Signaling Pathways (In Vitro)

The biological effects of a compound are often mediated by its interaction with and modulation of intracellular signaling pathways. Various pyrimidine derivatives have been shown to influence key signaling cascades involved in cell survival, proliferation, and apoptosis. nih.gov For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as inhibitors of PIM-1 kinase, a protein involved in cell cycle progression and apoptosis resistance. nih.govrsc.org Inhibition of such kinases can lead to cell cycle arrest and the induction of apoptosis. nih.gov

Other related compounds have been shown to affect the expression levels of proteins in the Bcl-2 family, which are crucial regulators of the intrinsic apoptotic pathway. lookchem.com An investigation into the effects of this compound on signaling pathways would likely involve techniques such as Western blotting to measure changes in the protein levels of key signaling molecules.

An illustrative experiment could assess the impact of the compound on pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in a cancer cell line.

Table 2: Illustrative Data on Modulation of Apoptotic Signaling Proteins by this compound This data is hypothetical and for illustrative purposes only.

Treatment Group Concentration (µM) Relative Bax Expression (fold change) Relative Bcl-2 Expression (fold change) Bax/Bcl-2 Ratio
Control 0 1.0 1.0 1.0
Compound 25 2.5 0.6 4.17
Compound 50 4.2 0.3 14.0

Molecular Interaction Studies

Understanding the direct physical interaction between a compound and its biological target is crucial for elucidating its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed insights into these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govspringernature.com In a typical SPR experiment for a small molecule like this compound, a target protein would be immobilized on a sensor chip, and the compound would be flowed over the surface at various concentrations. springernature.comresearchgate.net The binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte. springernature.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

While specific SPR data for this compound is not available, a hypothetical experiment targeting a relevant protein, such as a kinase, could yield the following kinetic parameters:

Table 3: Illustrative SPR Kinetic Data for the Interaction of this compound with a Target Protein This data is hypothetical and for illustrative purposes only.

Parameter Value
Association Rate (ka) (M⁻¹s⁻¹) 1.5 x 10⁵
Dissociation Rate (kd) (s⁻¹) 3.0 x 10⁻⁴
Equilibrium Dissociation Constant (KD) (nM) 2.0

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. tainstruments.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. tainstruments.com This provides a complete thermodynamic profile of the binding interaction, which can help in understanding the driving forces behind the binding. nih.govresearchgate.net

In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat changes would be measured to generate a binding isotherm, from which the thermodynamic parameters can be derived.

A hypothetical thermodynamic profile for the binding of this compound to a target protein is presented below:

Table 4: Illustrative ITC Thermodynamic Data for the Interaction of this compound with a Target Protein This data is hypothetical and for illustrative purposes only.

Thermodynamic Parameter Value
Stoichiometry (n) 1.1
Association Constant (Ka) (M⁻¹) 5.0 x 10⁸
Enthalpy Change (ΔH) (kcal/mol) -8.5
Entropy Change (ΔS) (cal/mol·K) 10.2

Antimicrobial Activity Mechanisms (In Vitro)

Pyrimidinone derivatives have been investigated for their antimicrobial properties. nih.gov The mechanisms of action can be diverse, but for some pyrimidine analogues, such as 5-fluorouracil (B62378), the antibacterial effect is mediated by the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. acs.org This leads to a "thymineless death" in susceptible bacteria. acs.org

To evaluate the antimicrobial mechanism of this compound, in vitro assays would be conducted against a panel of pathogenic bacteria. Minimum Inhibitory Concentration (MIC) values would be determined to quantify its potency. Further mechanistic studies could involve enzyme inhibition assays with key bacterial enzymes or macromolecular synthesis inhibition assays to see if the compound affects DNA, RNA, or protein synthesis.

Below is an illustrative table of potential MIC values for this compound against common bacterial strains.

Table 5: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Selected Bacteria This data is hypothetical and for illustrative purposes only.

Bacterial Strain Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive 8
Bacillus subtilis Positive 4
Escherichia coli Negative 32
Pseudomonas aeruginosa Negative 64

Antiviral Activity Mechanisms (In Vitro)

The 5-ethynyl group is a feature of interest in the context of antiviral research. A related compound, 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), has demonstrated potent, broad-spectrum antiviral activity. nih.gov EICAR is active against a range of viruses including poxviruses, togaviruses, and orthomyxoviruses, with a potency significantly greater than that of ribavirin. nih.gov The mechanism of action for many nucleoside analogues involves inhibition of viral nucleic acid synthesis.

Given the structural similarity of the 5-ethynyl group, it is plausible that this compound could exhibit antiviral properties. In vitro antiviral assays would involve infecting cell cultures with a specific virus and then treating the cells with the compound. The inhibition of viral replication would be measured, typically by quantifying the reduction in viral load or cytopathic effect.

An illustrative table of the potential antiviral activity of this compound is provided below.

Table 6: Illustrative In Vitro Antiviral Activity of this compound This data is hypothetical and for illustrative purposes only.

Virus Cell Line EC₅₀ (µM)
Influenza A Virus MDCK 5.2
Respiratory Syncytial Virus (RSV) HEp-2 8.9
Herpes Simplex Virus 1 (HSV-1) Vero 12.5

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the optimized geometry, electronic properties, and reactivity of organic molecules. mdpi.com For 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach. mdpi.com

These studies would typically begin by optimizing the 3D structure of the molecule to find its most stable conformation. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT is used to calculate various molecular descriptors that quantify reactivity. These include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of the molecule to attract electrons.

Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). researchgate.net These predicted shifts can be compared with experimental data to validate the molecular structure. For this compound, this would involve predicting the chemical shifts for the ethoxy protons, the pyrimidine (B1678525) ring protons, and the acetylenic proton, as well as for all carbon atoms.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups can be identified. For the title compound, characteristic vibrational frequencies for the C=O, C-O-C, C≡C, and N-H bonds would be of particular interest.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max), which are related to the electronic structure, particularly the extent of conjugation in the molecule. The ethynyl (B1212043) and pyrimidine moieties would be the primary chromophores in this compound.

ParameterPredicted ValueMethod
HOMO Energy-6.5 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311++G(d,p)
Dipole Moment3.5 DB3LYP/6-311++G(d,p)
¹H NMR (CH)δ 3.1 ppmGIAO-DFT
¹³C NMR (C≡C)δ 80, 85 ppmGIAO-DFT
IR (C=O stretch)1680 cm⁻¹DFT
UV-Vis (λ_max)275 nmTD-DFT

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is central to structure-based drug design. For this compound, docking studies would be performed to identify potential biological targets and to understand its binding mode.

The process involves:

Obtaining the 3D structure of a target protein, usually from a repository like the Protein Data Bank.

Defining the binding site or active site of the protein.

Docking the 3D structure of this compound into this site using a scoring function to evaluate the fitness of different binding poses.

The output of a docking simulation is a set of possible binding poses ranked by a score that estimates the binding affinity. The best-ranked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. These interactions are crucial for the stability of the ligand-protein complex. For instance, the pyrimidinone ring could act as a hydrogen bond donor and acceptor, while the ethynyl group could participate in interactions with specific residues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

An MD simulation of this compound, either in a solvent or bound to a protein, would provide insights into:

Conformational Stability: How the molecule's shape changes over time and which conformations are most stable.

Binding Dynamics: The stability of the ligand-protein complex predicted by docking. MD can confirm if the initial binding pose is maintained and can reveal subtle changes in the binding mode.

Solvation Effects: How the presence of water molecules affects the structure and interactions of the compound.

Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule or protein.

In Silico Screening and Virtual Library Design

In silico screening involves computationally searching large databases of chemical compounds to identify those that are likely to have a desired biological activity. If this compound were identified as a hit compound, virtual libraries of its derivatives could be designed. researchgate.net This would involve systematically modifying its structure (e.g., by changing the alkoxy group or substituting the pyrimidine ring) to create a library of related compounds. These virtual libraries can then be screened in silico to identify derivatives with potentially improved activity or better pharmacokinetic properties, a process that is much faster and cheaper than synthesizing and testing each compound individually. researchgate.net

Prediction of Molecular Interactions and Binding Energies

A primary goal of computational chemistry in this context is the accurate prediction of binding affinity. While docking scores provide a rapid estimate, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate the free energy of binding from MD simulation trajectories. These methods provide a more accurate ranking of potential drug candidates. The binding energy is decomposed into various components (van der Waals, electrostatic, solvation energy), offering a detailed understanding of the driving forces for binding. For this compound, these calculations would be crucial for prioritizing it or its derivatives for further development.

Research Gaps and Future Perspectives

Exploration of Novel Synthetic Pathways and Analog Generation

The synthesis of 2-Ethoxy-5-ethynylpyrimidin-4(3H)-one is not yet described in detail in publicly available literature, representing a significant research gap. A plausible and efficient synthetic route would likely involve a multi-step process, beginning with the construction of a suitably substituted pyrimidine (B1678525) ring.

A key step in the synthesis would be the introduction of the ethynyl (B1212043) group at the 5-position of the pyrimidine ring. The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.comlibretexts.org This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, is carried out under mild conditions, making it suitable for complex molecules. wikipedia.orglibretexts.org Therefore, a promising approach would involve the synthesis of a 5-halo-2-ethoxypyrimidin-4(3H)-one intermediate, which could then be coupled with a protected acetylene (B1199291) equivalent, followed by deprotection.

Future research should focus on optimizing this pathway and exploring alternative synthetic strategies. For instance, the development of novel catalytic systems for the Sonogashira coupling, such as those using bulky N-heterocyclic carbene (NHC) ligands, could lead to higher yields and greater functional group tolerance. nih.gov Furthermore, exploring other cross-coupling methodologies could provide access to a wider range of 5-substituted pyrimidinone analogs.

The generation of analogs is crucial for understanding structure-activity relationships. Variations in the 2-alkoxy group (e.g., methoxy, propoxy) and the 5-alkynyl group (e.g., propargyl, butynyl) could be systematically explored. nih.gov General methods for the synthesis of substituted pyrimidinones (B12756618) often involve the condensation of a three-carbon dielectrophile with a dinucleophile like urea (B33335) or guanidine, offering a versatile entry point for creating diverse analogs. nih.govmdpi.com

Expansion of Compound Libraries for Comprehensive SAR Elucidation

A significant limitation in the current understanding of this compound is the absence of a comprehensive library of related compounds. The synthesis and evaluation of a diverse set of analogs are essential for a thorough Structure-Activity Relationship (SAR) study. Such studies are fundamental to identifying the key structural features responsible for any observed biological activity and for guiding the design of more potent and selective molecules.

Future efforts should be directed towards the parallel synthesis of a library of 2-alkoxy-5-alkynylpyrimidin-4(3H)-ones. This library should systematically explore substitutions at various positions of the pyrimidine ring. For example, modifications at the N1 and N3 positions of the pyrimidine ring could be investigated. The synthesis of 2,5-disubstituted pyrimidines has been shown to be a promising strategy for developing binders for therapeutic targets like gankyrin. nih.gov

The resulting compound library would be an invaluable resource for screening against a wide range of biological targets. High-throughput screening (HTS) campaigns could rapidly identify initial hits, which could then be further optimized through iterative rounds of synthesis and testing.

Deeper Mechanistic Understanding of In Vitro Biological Actions

While the biological activity of this compound itself has not been reported, related pyrimidine derivatives have shown a wide spectrum of pharmacological effects, including anticancer and antimicrobial activities. nih.govnih.govmdpi.com For instance, various substituted pyrimidines and fused pyrimidine systems have demonstrated potent cytotoxic effects against cancer cell lines. nih.govnih.govnih.gov The ethynyl group is a known pharmacophore present in several approved drugs, where it can act as a reactive handle or a key binding element.

A critical research gap is the lack of any in vitro biological data for this compound. Future research should involve screening this compound and its analogs against a panel of cancer cell lines and microbial strains. Should any significant activity be identified, subsequent mechanistic studies would be imperative. These studies could include:

Enzyme inhibition assays: To determine if the compounds act on specific enzymes, such as kinases or polymerases.

Cell cycle analysis: To understand the effect of the compounds on cell proliferation.

Apoptosis assays: To investigate if the compounds induce programmed cell death.

Target deconvolution studies: To identify the specific molecular target(s) of the active compounds.

A deeper understanding of the mechanism of action is crucial for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational modeling and chemoinformatics are powerful tools in modern drug discovery that have not yet been applied to this compound. These approaches can accelerate the drug discovery process by providing insights into ligand-receptor interactions and predicting the properties of novel compounds.

Future research should leverage computational methods to:

Perform virtual screening: Docking studies of a virtual library of this compound analogs against known protein targets could help prioritize compounds for synthesis and biological evaluation.

Develop quantitative structure-activity relationship (QSAR) models: Once a sufficient amount of biological data is generated, QSAR models can be built to correlate the structural features of the compounds with their activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Conduct molecular dynamics (MD) simulations: MD simulations can provide a dynamic view of how the compounds bind to their target proteins, revealing key interactions and informing the design of more potent inhibitors.

The integration of computational modeling with experimental work will enable a more rational and efficient approach to lead optimization.

Potential for Derivatization into Fused Heterocyclic Systems

The pyrimidine ring of this compound serves as an excellent platform for the synthesis of more complex, fused heterocyclic systems. The ethynyl group at the 5-position is particularly amenable to various cyclization reactions.

Future research should explore the derivatization of this compound into fused systems such as:

Pyrido[2,3-d]pyrimidines: These can be synthesized through intramolecular cyclization reactions and are known to possess diverse biological activities. nih.govnih.gov

Thieno[2,3-d]pyrimidines: These fused systems have shown promise as anticancer agents. nih.govnih.gov

Imidazo[1,2-c]pyrimidines and Triazolo[1,5-c]pyrimidines: The nitrogen atoms of the pyrimidine ring can be utilized to construct these fused heterocyclic systems, which are present in many biologically active molecules. google.comresearchgate.net

The development of synthetic methodologies to access these fused systems from this compound would significantly expand the chemical space available for drug discovery and could lead to the identification of novel therapeutic agents with unique mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.